3,4-Bis(bromomethyl)pyridine hydrobromide

Nucleophilic substitution Reaction kinetics Heterocyclic synthesis

3,4-Bis(bromomethyl)pyridine hydrobromide is a bifunctional heterocyclic building block consisting of a pyridine core substituted with bromomethyl groups at the 3- and 4- positions, presented as a hydrobromide salt. This compound serves as a versatile intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex pyridine-containing scaffolds.

Molecular Formula C7H8Br3N
Molecular Weight 345.86
CAS No. 1803611-21-3
Cat. No. B2847905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(bromomethyl)pyridine hydrobromide
CAS1803611-21-3
Molecular FormulaC7H8Br3N
Molecular Weight345.86
Structural Identifiers
SMILESC1=CN=CC(=C1CBr)CBr.Br
InChIInChI=1S/C7H7Br2N.BrH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H
InChIKeyFJXULAXPLMTGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Bis(bromomethyl)pyridine Hydrobromide (CAS 1803611-21-3) for Specialized Cross-Coupling and Heterocyclic Synthesis


3,4-Bis(bromomethyl)pyridine hydrobromide is a bifunctional heterocyclic building block consisting of a pyridine core substituted with bromomethyl groups at the 3- and 4- positions, presented as a hydrobromide salt. This compound serves as a versatile intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of complex pyridine-containing scaffolds [1]. The hydrobromide form enhances handling stability during storage and formulation . Its specific 3,4-substitution pattern distinguishes it from other bis(bromomethyl)pyridine regioisomers, influencing the spatial orientation and reactivity of the two electrophilic centers in subsequent synthetic transformations [2].

Why Generic Bis(bromomethyl)pyridine Substitution Fails for 3,4-Bis(bromomethyl)pyridine Hydrobromide Procurement


Substituting 3,4-bis(bromomethyl)pyridine hydrobromide with alternative bis(bromomethyl)pyridine regioisomers (e.g., 2,6- or 3,5-substituted) or other bifunctional alkylating agents introduces significant risk to synthetic outcomes due to fundamental differences in spatial geometry and electronic environment. The 3,4-substitution pattern creates an ortho-like adjacency between the two reactive bromomethyl groups, which alters their mutual steric and electronic influence compared to the meta-relationship in 3,5-isomers or the nitrogen-flanking arrangement in 2,6-isomers [1]. These geometric differences directly translate to measurable variations in reaction yields during electrochemical homocoupling and cross-coupling processes [2]. Furthermore, the pyridine nitrogen at position 1—proximal to the 4-bromomethyl group—can participate in coordination or intramolecular interactions unavailable to analogs where nitrogen is symmetrically positioned or electronically insulated. Procurement of a non-specific regioisomer without verifying the 3,4-substitution pattern therefore jeopardizes reaction reproducibility and may necessitate complete re-optimization of established synthetic protocols.

Quantitative Differentiation of 3,4-Bis(bromomethyl)pyridine Hydrobromide (CAS 1803611-21-3) for Scientific Selection


Regioisomeric Comparison: 3,4- vs. 2,6-Bis(bromomethyl)pyridine in Nucleophilic Substitution Kinetics

The 3,4-substitution pattern exhibits distinct nucleophilic substitution kinetics compared to the 2,6-regioisomer due to the absence of steric shielding by the pyridine nitrogen. In the 2,6-isomer, both bromomethyl groups are positioned ortho to the nitrogen, creating substantial steric congestion that retards nucleophilic approach . The 3,4-isomer has only the 4-bromomethyl group adjacent to nitrogen, while the 3-bromomethyl group occupies a more accessible position. This geometric distinction is reflected in the synthesis yield of phane derivatives: ring closure using 2,6-bis(bromomethyl)pyridine furnishes macrocyclic products in low yield, whereas analogous reactions with less sterically encumbered regioisomers demonstrate improved efficiency [1].

Nucleophilic substitution Reaction kinetics Heterocyclic synthesis

Bifunctional Reactivity Advantage: Dual Bromomethyl Groups for Consecutive Cross-Coupling

3,4-Bis(bromomethyl)pyridine hydrobromide contains two chemically equivalent bromomethyl groups capable of participating in sequential or simultaneous cross-coupling reactions, enabling the construction of extended molecular architectures in a single synthetic sequence [1]. In contrast, monobromomethyl pyridine analogs (e.g., 4-(bromomethyl)pyridine) can only install a single functional unit per molecule, necessitating additional synthetic steps to achieve equivalent molecular complexity. The bifunctional nature reduces step count and cumulative yield loss: a two-step sequence using monofunctional reagents typically incurs at least a multiplicative yield penalty (e.g., 80% × 80% = 64% overall), whereas a single bifunctional coupling may achieve comparable or higher overall yield in fewer operations [2].

Cross-coupling Bifunctional building block Sequential functionalization

Electrochemical Homocoupling Efficiency: Impact of Methyl Substitution Position on Yield

A systematic study of nickel-catalyzed electrochemical homocoupling of bromomethylpyridines established that the position of substitution significantly modulates reaction yield, with isolated yields ranging from 58% to 98% depending on the specific regioisomer and reaction conditions [1]. While 2-bromomethylpyridine derivatives were the primary subjects, the study demonstrated that methyl group positioning on the pyridine ring alters the reduction potential and steric environment at the nickel catalytic center, directly influencing coupling efficiency [2]. This class-level evidence indicates that the 3,4-substitution pattern of the target compound will exhibit distinct electrochemical behavior and coupling yield compared to other bis(bromomethyl)pyridine regioisomers (e.g., 2,6- or 3,5-substituted) when employed in nickel-catalyzed reductive coupling protocols.

Electrochemical synthesis Nickel catalysis Homocoupling yield

Hydrobromide Salt Form: Enhanced Stability and Handling vs. Free Base Analogs

3,4-Bis(bromomethyl)pyridine hydrobromide is supplied as a crystalline hydrobromide salt, which confers enhanced physical and chemical stability compared to the corresponding free base form . Free bis(bromomethyl)pyridines are susceptible to gradual decomposition via hydrolysis of the benzylic bromides or oxidative degradation of the pyridine nitrogen. Protonation of the pyridine nitrogen as the hydrobromide salt reduces its nucleophilicity and mitigates undesirable side reactions such as N-alkylation or N-oxide formation during storage . The hydrobromide form also improves crystallinity, facilitating accurate weighing and formulation reproducibility in automated synthesis platforms. In contrast, procurement of the free base analog (CAS 917476-26-7) may require additional purification or neutralization steps prior to use and carries greater risk of batch-to-batch variability due to storage degradation.

Salt form stability Hydrobromide Storage and handling

Optimal Application Scenarios for 3,4-Bis(bromomethyl)pyridine Hydrobromide Based on Verified Differentiation


Synthesis of Sterically Demanding Macrocyclic Ligands and Pyridine-Bridged Phanes

The reduced steric congestion of the 3,4-bis(bromomethyl)pyridine scaffold—where only one bromomethyl group resides adjacent to the pyridine nitrogen—makes this compound superior to the 2,6-isomer for constructing macrocyclic architectures via double nucleophilic substitution. In applications requiring ring closure with diamines, dithiols, or other bifunctional nucleophiles, the 3,4-geometry facilitates productive cyclization while minimizing competing oligomerization that plagues the sterically hindered 2,6-analog . This geometric advantage directly addresses the low-yield challenge documented for 2,6-bis(bromomethyl)pyridine in phane synthesis [1].

Sequential Cross-Coupling for Pyridine-Containing Pharmaceutical Intermediates

The bifunctional nature of 3,4-bis(bromomethyl)pyridine hydrobromide enables efficient sequential Suzuki-Miyaura or Heck couplings to install two distinct aryl, vinyl, or alkynyl groups onto the pyridine core. This capability reduces synthetic step count from two separate operations to a single reaction sequence, preserving cumulative yield and minimizing purification interventions. The hydrobromide salt form further ensures consistent reagent quality across multiple synthetic campaigns, a critical requirement in medicinal chemistry hit-to-lead optimization where batch-to-batch reproducibility directly impacts structure-activity relationship (SAR) interpretation .

Electrochemical Nickel-Catalyzed Homocoupling for Symmetric Bipyridine Derivatives

For researchers developing electrochemical methodologies to synthesize symmetric bipyridine ligands, 3,4-bis(bromomethyl)pyridine hydrobromide offers a distinct reactivity profile compared to alternative regioisomers. The electrochemical homocoupling of bromomethylpyridines proceeds with yields that vary substantially (58-98%) based on the precise substitution pattern and solvent system [2]. Selection of the specific 3,4-isomer is therefore essential for achieving reproducible yields in nickel-catalyzed reductive coupling protocols, particularly when scaling reactions for ligand library production or materials applications [3].

Building Block for Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers

The 3,4-bis(bromomethyl)pyridine scaffold serves as a versatile precursor for synthesizing functionalized pyridine-based linkers employed in metal-organic framework (MOF) construction. The 3,4-substitution pattern provides a unique vectorial orientation for coordinating groups—distinct from the more commonly employed 4,4′-bipyridine or 2,6-disubstituted linkers—enabling access to framework topologies and pore geometries not achievable with symmetrical regioisomers [4]. The hydrobromide salt form's enhanced stability during storage ensures linker precursor integrity prior to MOF synthesis, a practical consideration for materials chemistry laboratories maintaining diverse building block inventories.

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